1-(4-Fluoro-3-iodophenyl)propan-2-one
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Overview
Description
1-(4-Fluoro-3-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8FIO It is a derivative of phenylpropanone, where the phenyl ring is substituted with a fluorine atom at the 4-position and an iodine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluoro-3-iodophenyl)propan-2-one can be synthesized through several methods. One common approach involves the halogenation of a phenylpropanone derivative. For instance, starting with 4-fluorophenylpropan-2-one, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process would typically be optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group in the propanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(4-Fluoro-3-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-iodophenyl)propan-2-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-4-iodophenyl)propan-2-one
- 1-(2,3-Difluoro-4-iodophenyl)propan-1-ol
- 4-Fluoro-1,3-dioxolan-2-one
Uniqueness
The presence of both fluorine and iodine atoms allows for versatile chemical modifications and interactions .
Properties
Molecular Formula |
C9H8FIO |
---|---|
Molecular Weight |
278.06 g/mol |
IUPAC Name |
1-(4-fluoro-3-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8FIO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 |
InChI Key |
QIGFCYBCJNZOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)F)I |
Origin of Product |
United States |
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